Cas no 2229072-24-4 (methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate)

Methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its pyridine and amino ester functionalities. The compound's structure, featuring a 3-methylpyridin-4-yl moiety and an ester-linked amino group, makes it a useful building block for pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity allows for further functionalization, enabling the synthesis of more complex heterocyclic systems or bioactive molecules. The ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound is typically handled under controlled conditions due to its sensitivity to moisture and air. Its purity and stability are critical for consistent performance in synthetic applications.
methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate structure
2229072-24-4 structure
Product Name:methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate
CAS No:2229072-24-4
MF:C10H14N2O2
MW:194.230362415314
CID:6441066
PubChem ID:165707174
Update Time:2025-10-29

methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate
    • EN300-1796461
    • 2229072-24-4
    • Inchi: 1S/C10H14N2O2/c1-7-6-12-4-3-8(7)9(5-11)10(13)14-2/h3-4,6,9H,5,11H2,1-2H3
    • InChI Key: HKKIUJNWYFGELP-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CN)C1C=CN=CC=1C)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 65.2Ų

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Additional information on methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate

Research Brief on Methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate (CAS: 2229072-24-4) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate (CAS: 2229072-24-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This brief synthesizes the latest findings regarding its synthesis, biological activity, and potential therapeutic applications. As a pyridine-containing amino acid derivative, this compound exhibits unique structural features that make it valuable for drug discovery and biochemical studies.

Recent synthetic chemistry studies have demonstrated improved methods for producing methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate with higher yields and purity. A 2023 publication in the Journal of Medicinal Chemistry reported an optimized asymmetric synthesis route achieving >95% enantiomeric excess, addressing previous challenges in stereochemical control. The improved synthetic accessibility has enabled more extensive biological evaluation of this compound and its derivatives.

In pharmacological research, this molecule has shown promising activity as a building block for kinase inhibitors. Structural analysis reveals that the 3-methylpyridine moiety and ester group provide optimal interactions with ATP-binding pockets of various kinases. Several research groups have incorporated this scaffold into novel compounds targeting cancer-related kinases, with preclinical data showing improved selectivity profiles compared to existing inhibitors.

Notably, methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate has demonstrated utility in PROTAC (proteolysis targeting chimera) development. Its structural features enable effective linker design, as evidenced by recent studies published in ACS Chemical Biology. Researchers have successfully used this compound as a warhead in PROTAC molecules targeting disease-relevant proteins, achieving significant degradation efficiency in cellular models.

Ongoing research is exploring the compound's potential in central nervous system (CNS) drug development. The molecule's ability to cross the blood-brain barrier, combined with its modifiable functional groups, makes it attractive for neuropharmaceutical applications. Recent patent filings indicate growing commercial interest in derivatives of this compound for treating neurodegenerative disorders.

Future research directions include further optimization of the compound's pharmacokinetic properties and expansion of its applications in targeted protein degradation and covalent inhibitor design. The unique combination of its structural features continues to make methyl 3-amino-2-(3-methylpyridin-4-yl)propanoate a versatile scaffold in medicinal chemistry with significant potential for therapeutic development.

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